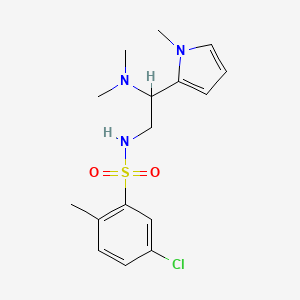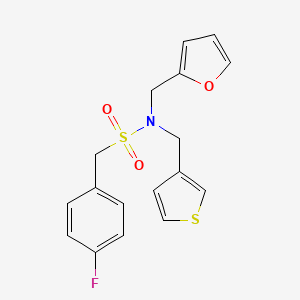![molecular formula C10H14N2O3 B2720858 (4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one CAS No. 2094017-94-2](/img/structure/B2720858.png)
(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one is a complex organic molecule featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a pyrido[3,4-d][1,3]oxazine ring system, which is known for its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[3,4-d][1,3]oxazine Ring: This step often involves the cyclization of an appropriate amino alcohol with a dihydropyran derivative under acidic conditions.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Catalysts and solvents that are more environmentally friendly and cost-effective might also be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enoyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry
In chemistry, (4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound has potential applications in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its stability and reactivity make it suitable for use in various biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
Industrially, the compound can be used in the production of polymers and other advanced materials. Its reactivity allows for the creation of materials with tailored properties for specific applications.
作用機序
The mechanism by which (4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one: shares similarities with other bicyclic compounds such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions.
特性
IUPAC Name |
(4aS,8aR)-7-prop-2-enoyl-4,4a,5,6,8,8a-hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-9(13)12-4-3-7-6-15-10(14)11-8(7)5-12/h2,7-8H,1,3-6H2,(H,11,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBYJLYBNNFFEV-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2COC(=O)NC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CC[C@@H]2COC(=O)N[C@H]2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide](/img/structure/B2720775.png)

![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2720777.png)
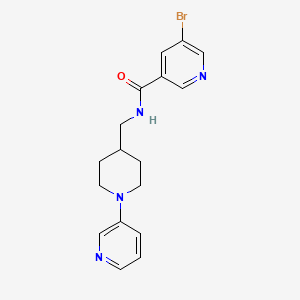
![2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2720786.png)
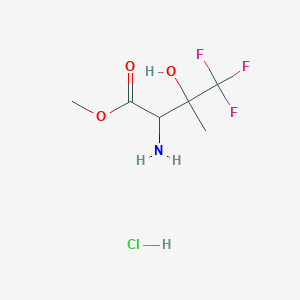
![N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2720789.png)
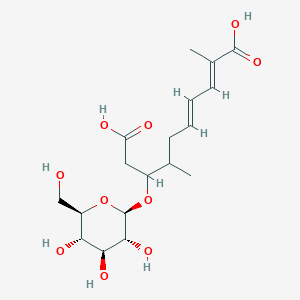
![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)
![1-(3,4-Dichlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2720792.png)
![2-Methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}benzamide](/img/structure/B2720793.png)
![N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE](/img/structure/B2720794.png)
